molecular formula C6H8BrNOS B2625812 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol CAS No. 2228788-36-9

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Cat. No.: B2625812
CAS No.: 2228788-36-9
M. Wt: 222.1
InChI Key: MZSXNNMHFRPNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol is a brominated thiazole derivative offered as a high-purity chemical building block for research and development. The thiazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved drugs . Compounds featuring the thiazole core have demonstrated diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects, and play critical roles in biochemical systems . The reactive bromine atom on the thiazole ring, combined with the propan-2-ol moiety, makes this compound a versatile intermediate (synthon) for further chemical exploration. It is particularly valuable in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are essential for constructing complex molecular architectures for pharmaceutical and agrochemical applications. Researchers utilize this and related structures in the design and synthesis of novel compounds for screening against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXNNMHFRPNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Bromo-4-(2-hydroxypropan-2-yl)thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-(2-hydroxypropan-2-yl)thiazole (CAS: Not formally assigned in common catalogs; analogous to 1026598-63-9) is a specialized heterocyclic building block utilized in Fragment-Based Drug Discovery (FBDD). It features a thiazole core functionalized with a reactive bromine at the C-2 position and a polar dimethyl carbinol (2-hydroxypropan-2-yl) motif at the C-4 position.

This scaffold is prized for its dual functionality: the C-2 bromine serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the tertiary alcohol at C-4 modulates lipophilicity (LogP) and introduces a defined hydrogen-bond donor/acceptor vector, often critical for active site binding in kinase or GPCR targets.

Physicochemical Profiling & Molecular Weight

Precise molecular weight determination is critical for mass spectrometry (MS) validation and stoichiometry in synthetic protocols. The presence of a bromine atom introduces a characteristic isotopic signature that must be accounted for in analytical workflows.

Table 1: Molecular Identity & Properties
PropertyValueNotes
IUPAC Name 2-Bromo-4-(2-hydroxypropan-2-yl)-1,3-thiazole
Molecular Formula

Average Molecular Weight 222.10 g/mol Based on standard atomic weights.[1]
Monoisotopic Mass (

)
220.9510 Da Primary MS peak (

).
Monoisotopic Mass (

)
222.9490 Da Secondary MS peak (

).
Isotopic Pattern 1:1 DoubletEqual abundance of

and

.
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; lowered by -OH group.
TPSA ~33

Thiazole N + Hydroxyl O contributions.
Isotopic Abundance Logic

The molecular weight of 222.10 g/mol is a weighted average. In high-resolution mass spectrometry (HRMS), the compound will appear as two distinct peaks separated by 2 mass units (m/z 221 and 223 for


) with nearly identical intensity. This 1:1 isotopic split  is the primary diagnostic feature for confirming the presence of the bromine atom.

Synthetic Methodologies

Two primary routes are established for the synthesis of this scaffold. Method A is preferred for process scalability, utilizing a Grignard addition to an ester precursor. Method B represents a de novo construction of the thiazole ring.

Method A: Grignard Addition to Thiazole Ester (Preferred)

This route leverages the commercially available or easily accessible Ethyl 2-bromo-4-thiazolecarboxylate .

Protocol:

  • Precursor: Dissolve Ethyl 2-bromo-4-thiazolecarboxylate (1.0 eq) in anhydrous THF under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C to suppress halogen-metal exchange at the C-2 position.

  • Addition: Dropwise add Methylmagnesium bromide (MeMgBr) (2.2 eq, 3.0 M in ether). The first equivalent converts the ester to the ketone; the second converts the ketone to the tertiary alkoxide.

  • Quench: Carefully quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Mechanism Note: While the C-2 bromine is activated, the nucleophilic attack on the ester carbonyl is kinetically favored at lower temperatures, preserving the aryl bromide for subsequent derivatization.

Method B: Hantzsch Thiazole Synthesis & Sandmeyer

This route builds the ring from acyclic precursors.

  • Cyclization: React 1-Bromo-3-hydroxy-3-methylbutan-2-one with Thiourea in refluxing ethanol.

    • Result: 2-Amino-4-(2-hydroxypropan-2-yl)thiazole.

  • Sandmeyer Reaction:

    • Suspend the 2-amino intermediate in acetonitrile.

    • Add Copper(II) bromide (

      
      )  and tert-Butyl nitrite (t-BuONO) .[2]
      
    • The diazonium intermediate is formed in situ and immediately displaced by bromide.

Synthesispathway Start Ethyl 2-bromo-4- thiazolecarboxylate Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (x1) Reagent MeMgBr (2.2 eq) THF, 0°C Reagent->Start Product 2-Bromo-4-(2-hydroxy propan-2-yl)thiazole Intermediate->Product Nucleophilic Attack (x2) + Acidic Quench

Figure 1: Synthetic workflow via Grignard addition (Method A).

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3]
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20 ppm (s, 1H): Thiazole C-5 proton. This singlet is diagnostic; its shift confirms the electron-withdrawing effect of the C-2 bromine.
      
    • 
       1.60 ppm (s, 6H): Gem-dimethyl protons (
      
      
      
      ).
    • 
       2.5-3.0 ppm (br s, 1H): Hydroxyl proton (
      
      
      
      ), exchangeable with
      
      
      .
  • 
     NMR: 
    
    • Expected peaks at ~160 ppm (C-4), ~135 ppm (C-2, C-Br), ~118 ppm (C-5), ~70 ppm (C-OH), ~30 ppm (

      
      ).
      
Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Signature: A clear doublet at m/z 221/223 (

    
    ) or 220/222 (
    
    
    
    ) depending on the method. The absence of this doublet indicates debromination (a common side reaction if Grignard reagents are used aggressively).

MassSpec cluster_0 Isotopic Signature (Br) Peak79 m/z 220.95 (79-Br Isotope) Rel. Abundance: 100% Peak81 m/z 222.95 (81-Br Isotope) Rel. Abundance: ~98% Sample Analyte Sample Sample->Peak79 Sample->Peak81

Figure 2: Expected Mass Spectrometry Isotopic Distribution.

Applications in Drug Discovery

This molecule functions as a "linchpin" scaffold .

  • Suzuki-Miyaura Coupling: The C-2 bromine is highly reactive towards aryl boronic acids, allowing the attachment of diversity elements (e.g., biaryl systems).

  • Solubility Enhancement: The 2-hydroxypropan-2-yl group disrupts planarity slightly and adds polarity, improving the aqueous solubility of otherwise hydrophobic kinase inhibitors.

  • Bioisosterism: The thiazole ring is a classical bioisostere for pyridine or oxazole, often improving metabolic stability against oxidative metabolism.

Safety & Handling

  • Hazards: As an aryl bromide, it may be irritating to skin and eyes. The thiazole moiety can possess sensitizing properties.[3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (bromine-carbon bonds can undergo photolysis over time).

  • Waste: Dispose of as halogenated organic waste.

References

  • PubChem Compound Summary. 2-Bromo-4-(propan-2-yl)-1,3-thiazole (Analogous Structure).[4] National Center for Biotechnology Information. [Link][4]

  • Li, X., et al. (2013). Synthesis of 2-substituted thiazoles via cross-coupling. Chemistry - An Asian Journal.[1][5] (Cited for general thiazole coupling conditions).[1][5]

Sources

Advanced Building Blocks: 2-Bromo-1,3-thiazole Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application, synthesis, and reactivity of 2-Bromo-1,3-thiazole tertiary alcohol building blocks. These motifs are critical in modern Fragment-Based Drug Discovery (FBDD) for introducing metabolic stability, improving


 character, and providing rigid vector orientation for hydrogen bonding.

Part 1: Strategic Utility in Medicinal Chemistry[1]

The 2-bromo-1,3-thiazole scaffold functionalized with a tertiary alcohol (typically at the C4 or C5 position) represents a "privileged structure" in kinase and GPCR ligand design.

The "Magic Methyl" & Tertiary Alcohol Effect

Replacing a secondary alcohol or a ketone with a tertiary alcohol (often via a gem-dimethyl group) imparts three critical advantages:

  • Metabolic Shunt: The tertiary carbon blocks oxidation to a ketone, a common metabolic clearance pathway (CYP450-mediated dehydrogenation).

  • Conformational Lock: The steric bulk of the gem-dimethyl or cycloalkyl group restricts bond rotation, reducing the entropic penalty upon binding to a protein target.

  • Solubility Enhancement: Increasing the fraction of

    
     hybridized carbons (
    
    
    
    ) correlates with improved aqueous solubility and higher clinical success rates.
The 2-Bromo "Handle"

The C2-bromide is a highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing this building block to be "clicked" into complex heteroaromatic cores late in the synthetic sequence.

Part 2: Synthesis & Experimental Protocols

The most robust route to these building blocks avoids the instability of 2-lithio-thiazoles (which are prone to ring-opening) by utilizing Ethyl 2-bromothiazole-4-carboxylate as the starting material.

Synthetic Workflow (Graphviz)

SynthesisWorkflow Figure 1: Grignard addition to thiazole ester preserving the C2-Bromide. Start Ethyl 2-bromothiazole- 4-carboxylate Intermediate Tetrahedral Intermediate Start->Intermediate THF, -78°C to 0°C Reagent R-MgBr (3.0 equiv) (Grignard) Reagent->Intermediate Product 2-Bromo-4-(1-hydroxy- 1-methylethyl)thiazole Intermediate->Product NH4Cl (aq) Quench

Validated Protocol: Synthesis of 2-(2-Bromothiazol-4-yl)propan-2-ol

Objective: Selective double-addition of methylmagnesium bromide to the ester without disturbing the C2-bromide.

Reagents:

  • Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in Et2O, 3.5 equiv)

  • Anhydrous THF (0.2 M concentration relative to substrate)

  • Saturated aqueous NH4Cl

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to -78°C (dry ice/acetone bath). Crucial: Low temperature prevents Magnesium-Halogen exchange at the C2 position.

  • Dissolution: Dissolve Ethyl 2-bromothiazole-4-carboxylate in anhydrous THF. Cannulate this solution into the reaction flask.

  • Addition: Add MeMgBr dropwise over 20 minutes. The solution may turn yellow/orange.

  • Warming: Stir at -78°C for 1 hour, then slowly allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (the intermediate ketone is rarely observed as the second addition is faster than the first).

  • Quench: Carefully quench with sat. NH4Cl at 0°C. Caution: Exothermic.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The tertiary alcohol is typically more polar than the ester.

Yield Expectation: 75-85%.

Part 3: Reactivity & Divergent Synthesis

Once synthesized, the 2-Bromo-4-(tert-alcohol)thiazole serves as a linchpin. The C2-Br is significantly more reactive than typical aryl bromides due to the electron-deficient nature of the thiazole ring (similar to 2-bromopyridine).

Divergent Pathways (Graphviz)

DivergentPathways Figure 2: Divergent functionalization of the thiazole core. Core 2-Bromo-4-(tert-alcohol) thiazole Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Path A Buchwald Buchwald-Hartwig (HNR2, Pd2(dba)3, Xantphos) Core->Buchwald Path B Protection OH-Protection (TBSOTf, 2,6-lutidine) Core->Protection Path C Target1 Biaryl Thiazole Kinase Inhibitor Suzuki->Target1 Target2 Aminothiazole GPCR Ligand Buchwald->Target2 Target3 Protected Building Block (For multi-step synthesis) Protection->Target3

[1]

Critical Reactivity Notes
  • Hydroxyl Tolerance: In Suzuki couplings utilizing mild bases (K2CO3, K3PO4) and aqueous solvent mixtures (Dioxane/H2O), the tertiary alcohol does not require protection. It is sterically hindered enough to avoid interference with the Pd-catalyst.

  • Buchwald-Hartwig: Free tertiary alcohols can sometimes poison Pd catalysts or undergo side reactions with strong bases (NaOtBu). If using strong bases, protect the alcohol as a TMS or TBS ether (Path C).

Part 4: Technical Specifications & Safety

PropertySpecificationNote
Molecular Weight ~222.0 g/mol (for dimethyl variant)Ideal for fragment-based screening (Rule of 3 compliant).
ClogP ~1.5 - 2.0Lipophilicity is modulated by the alcohol, keeping it drug-like.
Storage 2-8°C, Inert AtmosphereThiazoles can darken upon air exposure; store under Argon.
Safety Irritant2-Bromothiazoles are potential sensitizers. Handle in a fume hood.

References

  • Synthesis of Thiazole Esters: Ethyl 2-bromothiazole-4-carboxylate. Sigma-Aldrich Product No. 708429.[2] Link

  • Grignard Addition Protocols: Reactions of Grignard Reagents with Esters. Master Organic Chemistry. Link

  • Thiazole Reactivity: Regioselective functionalization of the thiazole scaffold. Dunst, C. et al. J. Org.[3] Chem.2011 , 76, 6972. Link

  • Medicinal Chemistry Utility:The influence of tertiary alcohols on drug-like properties. J. Med. Chem. (General Concept Reference).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Guided Protocol for the Functionalization of 2,4-Dibromothiazole via Halogen-Metal Exchange

Introduction: The Challenge of Regioselectivity in Thiazole Chemistry

Thiazole derivatives are foundational scaffolds in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1][2] The targeted synthesis of poly-substituted thiazoles, however, presents a significant challenge, primarily in achieving regiochemical control during functionalization.[3] This application note provides a detailed protocol for the synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol, a valuable tertiary alcohol intermediate, starting from the commercially available 2,4-dibromothiazole.[4]

The core of this synthetic challenge lies in the differential reactivity of the C2 and C4 positions of the thiazole ring. The C2-proton is the most acidic, making it susceptible to deprotonation, while the C2-bromine is often more reactive towards standard organolithium reagents in metal-halogen exchange reactions.[5] This protocol circumvents these issues by employing a selective bromine-magnesium exchange reaction, a powerful strategy for the functionalization of polyhalogenated heterocycles.[6][7] By using isopropylmagnesium chloride (i-PrMgCl), we can selectively form a Grignard reagent at the C4 position, which is then trapped with an electrophile (acetone) to yield the desired product.

This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-rationalized method for the selective C4-functionalization of 2,4-dibromothiazole.

Reaction Principle and Mechanistic Rationale

The overall transformation is a two-step, one-pot process:

  • Regioselective Bromine-Magnesium Exchange: 2,4-Dibromothiazole is treated with isopropylmagnesium chloride (i-PrMgCl).

  • Nucleophilic Addition: The resulting C4-thiazolyl Grignard reagent attacks the electrophilic carbonyl carbon of acetone.

  • Aqueous Workup: The intermediate magnesium alkoxide is hydrolyzed to furnish the final tertiary alcohol.

G Intermediate Intermediate Alkoxide Alkoxide Intermediate->Alkoxide Nucleophilic Attack Product Product Alkoxide->Product

Causality Behind Experimental Choices:

  • Choice of Organometallic Reagent (i-PrMgCl): While highly reactive organolithium reagents like n-BuLi or t-BuLi can lead to mixtures by reacting at both C2 and C4 positions, i-PrMgCl is generally less aggressive.[6] Its use favors a bromine-magnesium exchange over the deprotonation of the C5-H or exchange at the more electronically distinct C2-Br position. This method provides a milder and more selective pathway to the desired C4-organomagnesium intermediate.[7][8]

  • Solvent and Temperature: The reaction is conducted in an anhydrous aprotic polar solvent, typically tetrahydrofuran (THF), which is essential for stabilizing the Grignard reagent. Low temperatures (e.g., -20 °C to 0 °C) are critical to suppress potential side reactions, such as the decomposition of the organometallic intermediate or undesired equilibria.[8]

  • Electrophile (Acetone): Acetone serves as a simple, effective electrophile for installing the propan-2-ol moiety. The nucleophilic carbon of the thiazolyl Grignard reagent readily attacks the electrophilic carbonyl carbon of acetone to form a new carbon-carbon bond.[9][10][11]

  • Quenching Agent (Aqueous NH₄Cl): A saturated aqueous solution of ammonium chloride (NH₄Cl) is used for the workup. It is a mild acid, sufficient to protonate the magnesium alkoxide to the desired alcohol without promoting side reactions that could occur with stronger acids.

Materials and Equipment

Table 1: Reagent Specifications

ReagentCAS NumberMolecular Weight ( g/mol )FormulaKey Hazards
2,4-Dibromothiazole4175-77-3242.92C₃HBr₂NSHarmful if swallowed, Skin/Eye Irritant
Isopropylmagnesium chloride (2.0 M in THF)1068-55-9102.85C₃H₇ClMgFlammable, Water-reactive
Acetone, Anhydrous67-64-158.08C₃H₆OHighly Flammable, Eye Irritant
Tetrahydrofuran (THF), Anhydrous109-99-972.11C₄H₈OHighly Flammable, Peroxide-former
Saturated aq. NH₄Cl12125-02-953.49NH₄ClIrritant
Ethyl Acetate (EtOAc)141-78-688.11C₄H₈O₂Highly Flammable, Eye Irritant
Brine (Saturated aq. NaCl)7647-14-558.44NaClN/A
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Na₂SO₄N/A

Required Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Low-temperature thermometer

  • Syringes and needles

  • Addition funnel (optional)

  • Rotary evaporator

  • Standard glassware for extraction and purification (separatory funnel, flasks, etc.)

  • Silica gel for column chromatography

Detailed Experimental Protocol

// Nodes A [label="1. Setup & Inert Atmosphere\nFlame-dry a three-neck flask. \nEquip with stir bar, septa, thermometer. \nPurge with Nitrogen/Argon."]; B [label="2. Prepare Starting Material\nDissolve 2,4-dibromothiazole (1.0 eq) \nin anhydrous THF."]; C [label="3. Cool Reaction\nCool the solution to 0 °C \nusing an ice-water bath."]; D [label="4. Form Grignard Reagent\nAdd i-PrMgCl (1.1 eq) dropwise via syringe, \nkeeping T < 5 °C."]; E [label="5. Stir and Age\nStir the mixture at 0 °C for 1 hour \nto ensure complete formation."]; F [label="6. Add Electrophile\nAdd anhydrous acetone (1.2 eq) dropwise, \nmaintaining T < 5 °C."]; G [label="7. Warm to RT\nRemove the ice bath and allow the reaction \nto warm to room temperature over 1 hour."]; H [label="8. Quench Reaction\nCarefully add saturated aq. NH₄Cl dropwise \nto quench excess Grignard reagent."]; I [label="9. Extraction\nTransfer to a separatory funnel. \nExtract with Ethyl Acetate (3x)."]; J [label="10. Wash & Dry\nCombine organic layers. \nWash with brine. \nDry over anhydrous Na₂SO₄."]; K [label="11. Purify\nFilter and concentrate in vacuo. \nPurify by silica gel column chromatography."]; L [label="12. Characterize Product\nObtain NMR, MS, and IR spectra \nto confirm structure and purity.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; } enddot Figure 2: Step-by-step experimental workflow.

Procedure:

  • Reaction Setup: Assemble a flame-dried three-neck 100 mL round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a low-temperature thermometer. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 2,4-dibromothiazole (e.g., 2.43 g, 10.0 mmol, 1.0 eq) in 30 mL of anhydrous THF.

  • Grignard Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add isopropylmagnesium chloride (2.0 M solution in THF, 5.5 mL, 11.0 mmol, 1.1 eq) dropwise via syringe over 15 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, stir the resulting pale-yellow solution at 0 °C for 1 hour.

  • Electrophile Addition: While maintaining the temperature at 0 °C, add anhydrous acetone (0.88 mL, 12.0 mmol, 1.2 eq) dropwise via syringe. A slight exotherm may be observed.

  • Warming: Once the acetone addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol as the final product.

Expected Results and Characterization

  • Yield: Typical yields for this reaction range from 65% to 80%.

  • Appearance: The purified product is expected to be a white to off-white solid or a colorless oil.

  • Characterization:

    • ¹H NMR: Expect characteristic signals for the thiazole proton (C5-H), and the methyl groups of the propan-2-ol moiety (a singlet integrating to 6H), and the hydroxyl proton (a broad singlet).

    • ¹³C NMR: Expect signals corresponding to the carbons of the thiazole ring and the propan-2-ol side chain.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]+ and/or [M+H]+ corresponding to the product's molecular weight, with the characteristic isotopic pattern for a bromine-containing compound.

Safety and Troubleshooting

  • Safety: Organometallic reagents like i-PrMgCl are highly reactive with water and air; handle them under an inert atmosphere using proper syringe techniques. Anhydrous solvents are critical for success.[8][10] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated chemical fume hood.

  • Troubleshooting:

    • Low Yield: This is often due to moisture in the glassware or solvents, deactivating the Grignard reagent. Ensure all equipment is rigorously dried and anhydrous solvents are used.

    • Formation of Side Products: If the reaction is not kept sufficiently cold during the additions, or if a stronger organometallic reagent is used, a mixture of isomers (from reaction at C2) or other byproducts may form. Adherence to the temperature profile is crucial for selectivity.

    • Incomplete Reaction: If the reaction stalls, ensure the i-PrMgCl is of good quality and concentration. A slightly longer stirring time during the Grignard formation step may be beneficial.

References

  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. [Link]

  • Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega. [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition. [Link]

  • Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. [Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. ACS Catalysis. [Link]

  • ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. [Link]

  • Thiazole. Wikipedia. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Lithiation and Organolithium Reactions. Mettler Toledo. [Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society. [Link]

  • OC II Lecture Notes. ETH Zurich. [Link]

  • Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). Growing Science. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

  • Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry. [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry. [Link]

  • Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • A Grignard-mediated route to access 4-substituted-3-E-styryl-2H-chromenes. RSC Advances. [Link]

  • 2,4-Dibromo-1,3-thiazole. PubChem. [Link]

Sources

High-Fidelity Buchwald-Hartwig Amination of 2-Bromothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Importance

The 2-aminothiazole scaffold is a privileged pharmacophore in kinase inhibitors (e.g., Dasatinib) and antimicrobial agents. While Nucleophilic Aromatic Substitution (


) is often the first-line approach for 2-halothiazoles, it frequently fails with electron-rich, sterically hindered, or non-nucleophilic amines. The Buchwald-Hartwig (B-H) amination offers a robust alternative but presents a unique challenge: Catalyst Poisoning. [1]

The sulfur atom in the thiazole ring is a potent soft donor that can displace phosphine ligands or coordinate to the open coordination site of Pd(0), arresting the catalytic cycle. This guide details a self-validating protocol using Third-Generation (G3) Precatalysts and bulky biaryl phosphine ligands to sterically enforce reductive elimination and prevent sulfur coordination.

Mechanistic Insight: The "Thiazole Trap"

To successfully execute this reaction, one must understand why it fails. Unlike simple aryl bromides, 2-bromothiazole presents two competing binding sites to the Palladium catalyst:

  • The C-Br Bond (Productive): Required for oxidative addition.

  • The Thiazole Sulfur/Nitrogen (Destructive): Forms stable

    
     or chelated complexes, removing Pd from the cycle.
    
Visualization: The Catalytic Cycle vs. The Sulfur Trap

The following diagram illustrates the standard cycle and the specific off-cycle equilibrium that causes reaction stalling in thiazoles.

BH_Thiazole_Cycle Pd0 Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] Pd0->OxAdd + Substrate Poison CATALYST DEATH [Pd-S Coordination] Pd0->Poison S-Binding (Fast) AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + Amine / Base OxAdd->Poison Ligand Displacement RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Pd0 - Product Substrate 2-Bromo-Thiazole Product 2-Amino-Thiazole

Figure 1: The Buchwald-Hartwig catalytic cycle illustrating the competitive "Catalyst Death" pathway caused by thiazole sulfur coordination.

Critical Parameter Selection

The success of this reaction relies on Ligand Dominance . The ligand must be bulky enough to prevent the thiazole sulfur from approaching the metal center, yet flexible enough to facilitate oxidative addition.

Ligand & Catalyst Selection Matrix

Do not use generic Pd sources (e.g.,


 or 

). Use G3/G4 Precatalysts (e.g., BrettPhos Pd G3) to ensure immediate generation of the active

species, minimizing the time window for catalyst poisoning.
Nucleophile (Amine) ClassRecommended LigandCatalyst SourceRationale
Primary Alkyl Amines BrettPhos or tBuBrettPhos BrettPhos Pd G3High activity; bulky t-Bu groups prevent S-coordination.
Secondary Alkyl Amines RuPhos RuPhos Pd G3Specialized for secondary amines; prevents

-hydride elimination.
Anilines / Heteroaryl Amines tBuBrettPhos or XantPhos tBuBrettPhos Pd G3Electronic match for weak nucleophiles; XantPhos is a robust alternative.
Amides / Carbamates XantPhos XantPhos Pd G3Wide bite angle favors reductive elimination of difficult C-N bonds.
Base & Solvent Strategy[2]
  • Base: NaOtBu (Sodium tert-butoxide) is the gold standard. If functional groups (esters, nitriles) are sensitive, switch to Cs₂CO₃ (Cesium Carbonate) or LHMDS . Note: LHMDS can act as a pseudo-protecting group for amides.[2]

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol . Avoid DMSO or DMF as they can exacerbate catalyst poisoning.

Standardized Experimental Protocol

Objective: Coupling of 2-bromo-4-methylthiazole with morpholine (Model Reaction).

Reagents & Stoichiometry
  • 2-Bromo-thiazole derivative: 1.0 equiv

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G3 (2.0 – 5.0 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Vessel Preparation:

    • Use a reaction vial with a crimp cap and a Teflon-coated stir bar.

    • Crucial: Bake the vial or flame-dry under vacuum to remove trace moisture.

  • Solids Addition:

    • Add the Pd-Precatalyst (RuPhos Pd G3), Base (NaOtBu), and 2-Bromo-thiazole (if solid) to the vial.

    • Note: If using a glovebox, perform this step inside. If on a benchtop, cap immediately and purge with Argon/Nitrogen for 5 minutes.

  • Liquids & Degassing (The "Make or Break" Step):

    • Add the amine (if liquid) and anhydrous 1,4-dioxane via syringe through the septum.

    • Sparging: Insert a long needle connected to an Argon line into the solution and a short vent needle. Bubble Argon vigorously through the solvent for 10 minutes .

    • Why? Oxygen oxidizes the electron-rich phosphine ligands (e.g., converting BrettPhos to BrettPhos-Oxide), killing the reaction before it starts.

  • Reaction:

    • Seal the puncture holes (if necessary) or close the valve.

    • Heat to 80°C - 100°C for 2–12 hours.

    • Visual Check: The reaction should turn from a pale suspension to a dark brown/orange solution. A precipitate (NaBr) will form.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts.

    • Concentrate and purify via flash chromatography.

Optimization Logic (Decision Tree)

Use this flow to adapt the protocol for your specific substrate.

Optimization_Tree Start Start: 2-Bromo-Thiazole AmineType Identify Amine Type Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Weak Aniline/Amide AmineType->Weak Ligand1 Ligand: BrettPhos Base: NaOtBu Primary->Ligand1 Ligand2 Ligand: RuPhos Base: NaOtBu Secondary->Ligand2 Ligand3 Ligand: XantPhos Base: Cs2CO3 Weak->Ligand3 Check Check Conversion (LCMS) Ligand1->Check Ligand2->Check Ligand3->Check Success Isolate Product Check->Success >90% Fail1 No Conv? -> Check O2 / Increase Temp Check->Fail1 <10% Fail2 Dehalogenation? -> Lower Temp / Change Solvent Check->Fail2 Side Products

Figure 2: Decision tree for optimizing reaction conditions based on amine class and observed failure modes.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
No Conversion (Start material remains) Catalyst Poisoning or Oxidation.1. Re-degas solvent (sparge longer). 2. Switch to G3 Precatalyst (ensures L-Pd(0) formation). 3. Increase catalyst loading to 5-10 mol%.
Dehalogenation (Thiazole-H formed)

-Hydride Elimination.
1. Switch from primary to secondary alcohol solvent (or use Toluene). 2. Lower temperature (try 60°C). 3. Use RuPhos (resists

-elimination).
Reaction turns black instantly Rapid Catalyst Decomposition (Pd Black).1. Temperature too high for catalyst stability. 2. Ligand not bulky enough to protect Pd from S-coordination. Switch to tBuBrettPhos .
Low Yield with Amides Base-mediated hydrolysis or weak nucleophilicity.1. Switch base to Cs₂CO₃ or K₃PO₄ . 2. Add water scavenger (molecular sieves).

References

  • Maiti, D., et al. (2011). "Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides."[3] Chemical Science.

  • Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Amination Reactions." Accounts of Chemical Research.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Design of Palladium Precatalysts for Cross-Coupling Reactions." Journal of Organic Chemistry.

  • Hartwig, J. F. (2011). "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Synlett.

  • Strotman, N. A., et al. (2018). "Reaction Engineering and Process Development of a Buchwald-Hartwig Amination." Organic Process Research & Development.

Sources

Application Note: 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol as a Foundational Scaffold for Novel Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The discovery of novel kinase inhibitor scaffolds is therefore a high-priority area in drug development. This document provides a detailed technical guide for researchers on the utilization of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol, a promising but under-explored molecular scaffold. We present the scientific rationale for its investigation, detailed protocols for its synthesis and characterization, and a comprehensive workflow for screening and validating its potential as a kinase inhibitor.

Introduction: The Rationale for the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its utility in kinase inhibition is particularly noteworthy, with compounds like Dasatinib demonstrating the scaffold's ability to effectively target the ATP-binding site of kinases such as BCR-Abl and Src-family kinases.

The proposed scaffold, 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol, incorporates several key features that make it an attractive starting point for a kinase inhibitor discovery program:

  • 2-Bromo-thiazole Moiety: The bromine atom at the C2 position serves as a versatile chemical handle. It can act as a hydrogen bond acceptor or participate in halogen bonding within the kinase ATP pocket. More importantly, it is an ideal site for synthetic elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diversity and optimize potency and selectivity.

  • Tertiary Alcohol: The propan-2-ol group at the C4 position can function as both a hydrogen bond donor and acceptor, potentially forming key interactions with the hinge region of a kinase. This group also enhances the compound's solubility and provides a three-dimensional character that can improve binding affinity.

This application note outlines a strategic framework for leveraging these features to develop novel kinase inhibitors based on this core structure.

Experimental Workflows & Protocols

A systematic approach is essential when evaluating a novel chemical scaffold. The workflow below outlines the critical path from initial synthesis to downstream biological validation.

G cluster_0 Phase 1: Chemical Synthesis & QC cluster_1 Phase 2: Initial Biological Screening cluster_2 Phase 3: Hit Validation & Characterization cluster_3 Phase 4: Lead Optimization A Synthesis of Scaffold (Protocol 2.1) B Purification (e.g., Column Chromatography) A->B C Quality Control (NMR, LC-MS, HRMS) B->C D Broad Kinase Panel Screen (e.g., 10 µM single point) C->D E Hit Identification (>50% Inhibition) D->E F Dose-Response Assay (IC50 Determination - Protocol 2.2) E->F G Mechanism of Action Studies (e.g., ATP Competition Assay) F->G H Structure-Activity Relationship (SAR) (Analog Synthesis) G->H I Cellular Target Engagement Assays H->I

Figure 1: High-level experimental workflow for the evaluation of the 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol scaffold.

Protocol 2.1: Synthesis of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

This protocol describes a common method for synthesizing the title compound, starting from commercially available materials.

Causality: The reaction proceeds via a Hantzsch thiazole synthesis variant, where thiourea provides the N-C-S backbone of the thiazole ring, and a 1,3-dicarbonyl equivalent reacts to form the heterocycle. The use of NBS provides a regioselective bromination at the C2 position, which is electronically activated.

Materials:

  • 1,1-Dibromo-3-methylbutan-2-one

  • Thiourea

  • Ethanol (absolute)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Thiazole Formation:

    • To a solution of 1,1-dibromo-3-methylbutan-2-one (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

    • Heat the mixture to reflux (approx. 78°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with EtOAc (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude 2-amino-4-(propan-2-ol)thiazole.

  • Sandmeyer-type Bromination:

    • Dissolve the crude amine in acetonitrile.

    • Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a hexane/EtOAc gradient to afford the pure 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol.

  • Validation (Self-Validating System):

    • Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the bromine atom will give a characteristic isotopic pattern in the mass spectrum.

Protocol 2.2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of the scaffold against a target kinase using a luminescence-based assay that measures ATP consumption.

Causality: The ADP-Glo™ Kinase Assay (Promega) is a widely used method. It quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal. Lower light output indicates less ADP produced, and therefore, higher kinase inhibition.

Materials:

  • Recombinant target kinase (e.g., SRC, ABL1)

  • Substrate peptide specific to the kinase

  • 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol (test compound), dissolved in 100% DMSO

  • Staurosporine (positive control inhibitor)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the test compound in DMSO. A common starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

    • Dilute these DMSO stocks into the kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay is constant and low (≤1%).

  • Assay Plate Setup:

    • Add 2.5 µL of kinase/substrate mix to each well of a 384-well plate.

    • Add 0.5 µL of the diluted test compound, DMSO (negative control), or staurosporine (positive control) to the appropriate wells.

    • Gently mix and incubate for 10 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding 2 µL of ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis (Self-Validating System):

    • Subtract background (no enzyme) from all wells.

    • Normalize the data: Set the average of the DMSO-only wells (no inhibition) to 100% activity and the average of the staurosporine wells (full inhibition) to 0% activity.

    • Plot the normalized % activity against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Data Presentation and Interpretation

Clear data presentation is crucial for decision-making in a drug discovery cascade.

Table 1: Hypothetical Physicochemical and In Vitro Activity Data

This table presents a sample data set for the lead scaffold and a hypothetical analog, illustrating how results should be structured for comparative analysis.

Compound IDStructureMW ( g/mol )cLogPKinase TargetIC₅₀ (nM)
Scaffold-001 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol236.101.85SRC1,250
ABL12,500
LCK850
Analog-002 2-(2-(phenylamino)-1,3-thiazol-4-yl)propan-2-ol248.322.50SRC45
ABL190
LCK32

Data are hypothetical and for illustrative purposes only.

Interpretation: The initial scaffold shows micromolar activity against Src-family kinases. The SAR-driven modification (Analog-002), replacing the bromine with a phenylamino group via a Buchwald-Hartwig amination, results in a significant potency increase. This validates the "2-bromo" position as a key vector for optimization.

Mechanistic Insights & Signaling Context

Understanding the cellular context is vital. Kinase inhibitors derived from this scaffold could potentially target numerous pathways. The diagram below illustrates the SRC kinase signaling pathway, a common target in oncology.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) SRC SRC Kinase RTK->SRC Activates STAT3 STAT3 SRC->STAT3 Phosphorylates RAS RAS SRC->RAS Activates Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Scaffold-Based Inhibitor Inhibitor->SRC Inhibits

Figure 2: Simplified SRC signaling pathway, a potential target for inhibitors derived from the thiazole scaffold.

Conclusion and Future Directions

The 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol scaffold represents a compelling starting point for the development of novel kinase inhibitors. Its synthetic tractability, combined with the favorable physicochemical properties conferred by its substituents, provides a robust foundation for structure-activity relationship (SAR) studies. The protocols and workflows detailed herein offer a validated roadmap for researchers to systematically evaluate this scaffold, from initial hit discovery to lead optimization. Future work should focus on exploring diverse substitutions at the C2 position to enhance potency and selectivity against specific kinase targets implicated in disease.

References

  • Title: Kinase inhibitor drugs Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Protein kinases as drug targets Source: Annual Review of Biomedical Engineering URL: [Link]

  • Title: The role of thiazole in the treatment of cancer: a patent review (2010-2019) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases Source: PNAS URL: [Link]

  • Title: Dasatinib: a tyrosine kinase inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome–positive acute lymphoblastic leukemia Source: Clinical Therapeutics URL: [Link]

  • Title: Halogen bonding in medicinal chemistry: from serendipity to design Source: Journal of Medicinal Chemistry URL: [Link]

C-H activation of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective C5-H Arylation of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Executive Summary

This application note details the protocol for the regiospecific C-H activation of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol (Compound 1 ). The primary challenge with this substrate is the presence of a reactive C2-bromide handle, which makes the molecule susceptible to competing oxidative addition pathways (Suzuki/Buchwald couplings) during the C-H functionalization step.

By utilizing a Concerted Metalation-Deprotonation (CMD) manifold, we demonstrate how to exclusively arylate the C5 position while preserving the C2-Br bond. This "orthogonal functionalization" strategy allows the C2-Br to serve as a latent handle for subsequent molecular complexity building, a critical tactic in Fragment-Based Drug Discovery (FBDD).

Strategic Analysis & Molecule Logic

Compound 1 is a bifunctional linchpin. Its utility lies in the distinct reactivity profiles of its three functional sites:

  • C5-H (Target): The most acidic proton on the ring (

    
     in DMSO). Electronically activated for electrophilic palladation but sterically accessible.
    
  • C2-Br (Risk/Handle): A highly reactive site for Pd(0) oxidative addition. To preserve this for later steps, the C-H activation must proceed via a Pd(II) pathway that is kinetically faster than the reduction of Pd(II) to Pd(0).

  • C4-Isopropyl Alcohol (Spectator/DG): The tertiary alcohol provides solubility and can act as a weak directing group (DG) via hydrogen bonding to the acetate/pivalate ligand on Palladium, potentially stabilizing the transition state.

The "Walk-Around" Strategy

The conventional approach (Suzuki coupling at C2 first) often sterically crowds the C5 position, making subsequent C-H activation difficult. This protocol flips the sequence: C5-Functionalization


 C2-Cross Coupling. 

Strategy Substrate Substrate (C2-Br, C5-H) CH_Act Step 1: C5-H Arylation (CMD Pathway) Substrate->CH_Act Pd(OAc)2, PivOH Preserves Br Product1 Intermediate (C2-Br, C5-Ar) CH_Act->Product1 Suzuki Step 2: C2-Suzuki/Buchwald (Traditional Cross-Coupling) Product1->Suzuki Pd(0), Boronic Acid Final Final Disubstituted Thiazole Suzuki->Final

Figure 1: The orthogonal functionalization strategy ("Walk-Around" approach) prioritizing C-H activation to preserve the halogen handle.

Mechanistic Insight: The CMD Pathway

Success relies on the Concerted Metalation-Deprotonation (CMD) mechanism. Unlike Electrophilic Aromatic Substitution (


), which requires electron-rich rings, CMD works well on electron-deficient thiazoles.
  • The Key: The use of Pivalic Acid (PivOH) . The bulky pivalate anion acts as a "proton shuttle," coordinating to the Pd(II) center and simultaneously deprotonating the C5-H.

  • Chemoselectivity: By keeping the catalyst in the Pd(II) state and using electron-deficient ligands (or no phosphine ligands), we suppress the reduction to Pd(0), thereby preventing oxidative addition into the C2-Br bond.

CMD_Mechanism cluster_prevention Competing Pathway (Avoided) Pd_Start Pd(OAc)2 (Precatalyst) Coordination Coordination to N3 (Lewis Acid-Base) Pd_Start->Coordination Substrate Binding SideRxn Oxidative Addition into C2-Br Pd_Start->SideRxn If Pd(0) forms CMD_TS CMD Transition State (Pivalate Shuttle) Coordination->CMD_TS PivOH/Base Palladacycle C5-Palladacycle CMD_TS->Palladacycle -AcOH OA_Partner Oxidative Addition of Ar-I (Partner) Palladacycle->OA_Partner + Ar-I RedElim Reductive Elimination OA_Partner->RedElim C-C Bond Formed RedElim->Pd_Start Regeneration

Figure 2: The CMD catalytic cycle. Note that the cycle remains largely in the Pd(II)/Pd(IV) or Pd(II)/Pd(II) manifold, avoiding the Pd(0) species that triggers C2-Br loss.

Detailed Protocol: C5-H Arylation

This protocol is optimized for coupling Compound 1 with Aryl Iodides . Aryl Iodides are required because they react significantly faster than the internal Thiazole-Bromide, ensuring the catalyst selects the correct partner.

Reagents & Materials
  • Substrate: 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)[1]

  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) [Note: Ligand-free is possible for simple partners, but 
    
    
    
    stabilizes the alcohol]
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: Toluene or DMA (Anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure
  • Vessel Preparation:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charge Solids:

    • Add Compound 1 (1.0 equiv, e.g., 222 mg for 1 mmol scale).

    • Add the Aryl Iodide (1.2 equiv).

    • Add

      
        (2.0 equiv).
      
    • Add Pd(OAc)₂ (5 mol%) and

      
        (10 mol%). Tip: Premixing Pd and Ligand in a small amount of solvent for 5 mins can improve reproducibility.
      
  • Solvent & Additive Addition:

    • Add Toluene (concentration 0.2 M).

    • Add Pivalic Acid (30 mol%) via microsyringe.

    • Critical: Seal the vessel immediately.

  • Reaction:

    • Place the vessel in a pre-heated oil bath at 110°C .

    • Stir vigorously (800+ rpm). The reaction is heterogeneous; good mixing is vital.

    • Monitor by LC-MS at 2 hours and 16 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts/Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc, depending on the polarity of the Aryl Iodide).

    • Note: The product will be more polar than the starting bromide.

Data & Optimization Guide

The following table summarizes the impact of deviations from the standard protocol.

VariableConditionOutcomeExplanation
Base

Moderate YieldLess soluble than Cesium in Toluene; effective in DMA.
Base

Optimal "Cesium Effect" aids solubility and pivalate regeneration.
Additive None< 5% YieldCMD mechanism fails without a proton shuttle.
Additive PivOH (30%)Optimal Balances acidity/basicity for C-H cleavage.
Solvent DMF/DMAGood YieldHigher polarity helps, but risk of debromination increases at T > 120°C.
Partner Aryl BromideMixed/PoorCompetition between Partner-Br and Thiazole-Br leads to oligomers.

Troubleshooting & Safety

  • Issue: Hydrodehalogenation (Loss of C2-Br).

    • Cause: Reaction temperature too high or formation of Pd-hydride species.

    • Fix: Switch solvent to Toluene (non-polar) to destabilize charged intermediates. Lower temperature to 100°C and extend time. Ensure solvents are strictly anhydrous.

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the Thiazole Sulfur or the free Alcohol.

    • Fix: Increase catalyst loading to 10 mol%. Screen bulky electron-rich ligands like DavePhos or PCy3 which can outcompete the sulfur coordination.

  • Safety:

    • Thiazoles can be sensitizers. Handle in a fume hood.

    • Pivalic acid has a pungent odor; handle with care.

    • Palladium residues must be scavenged (e.g., with SiliaMetS® Thiol) before biological testing.

References

  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

  • Roger, J., Pogan, F., & Doucet, H. (2009).[2] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186.[2] Link

  • Ackermann, L. (2011). Carboxylate-assisted transition-metal-catalyzed C–H bond functionalizations: mechanism and scope. Chemical Reviews, 111(3), 1315-1345. Link

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon–hydrogen bonds.[3][4] Accounts of Chemical Research, 42(8), 1074-1086. Link

Sources

Preparation of thiazole-4-yl-propan-2-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Stereoselective Optimization of Thiazole-4-yl-propan-2-ol Scaffolds

Executive Summary

The thiazole-4-yl-propan-2-ol moiety represents a critical pharmacophore in medicinal chemistry, serving as a versatile linker in proteolysis-targeting chimeras (PROTACs), antiviral agents (e.g., Ritonavir analogs), and CDK inhibitors. The combination of the aromatic thiazole ring (acting as a hydrogen bond acceptor/donor) and the secondary alcohol (providing a chiral handle for protein pocket specificity) makes this scaffold highly valuable.

This Application Note provides a rigorous, modular protocol for synthesizing this scaffold. Unlike generic preparations, this guide prioritizes enantiomeric purity and scalability , shifting from traditional racemic reduction to high-precision Chemo-Enzymatic and Corey-Bakshi-Shibata (CBS) methodologies.

Strategic Retro-Synthesis

To achieve the target 1-(thiazol-4-yl)propan-2-ol with high regio- and enantiocontrol, we employ a convergent strategy:

  • Ring Construction: Utilization of the Hantzsch synthesis to generate the robust 4-(chloromethyl)thiazole intermediate.

  • Chain Extension: A decarboxylative alkylation to install the 2-propanone side chain.

  • Asymmetric Resolution: Divergent protocols for chemical (CBS) vs. biocatalytic (KRED) reduction to set the chiral center.

RetroSynthesis Target Target: (R/S)-1-(Thiazol-4-yl)propan-2-ol Ketone Intermediate: 1-(Thiazol-4-yl)propan-2-one Ketone->Target Asymmetric Reduction Linker Precursor: 4-(Chloromethyl)thiazole Linker->Ketone Chain Extension Raw Raw Materials: Thioamide + 1,3-Dichloroacetone Raw->Linker Hantzsch Cyclization

Figure 1: Retrosynthetic logic flow moving from raw materials to the chiral target.

Phase I: Construction of the Thiazole Core

Objective: Synthesis of 4-(chloromethyl)thiazole hydrochloride. Method: Modified Hantzsch Thiazole Synthesis.

Mechanism & Rationale

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the


-carbon of 1,3-dichloroacetone, followed by intramolecular cyclization and dehydration.
  • Critical Control Point: We utilize 1,3-dichloroacetone rather than chloroacetone. The symmetry of the reagent prevents regio-isomeric mixtures, ensuring the chlorine handle is exclusively at the 4-position.

Protocol A: Hantzsch Cyclization
  • Reagents:

    • Thioacetamide (1.0 equiv, 50 mmol)

    • 1,3-Dichloroacetone (1.1 equiv, 55 mmol)

    • Solvent: Ethanol (Absolute, 100 mL)

  • Procedure:

    • Dissolve thioacetamide in ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 1,3-dichloroacetone dropwise at room temperature (RT) over 20 minutes. Note: Exothermic reaction; use a water bath if temp exceeds 40°C.

    • Reflux the mixture for 4 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). Product Rf ≈ 0.4.

    • Workup (Self-Validating Step): Cool to 0°C. The product often precipitates as the hydrochloride salt. If not, reduce volume by 50% under vacuum and add diethyl ether to induce crystallization.

    • Filter the white crystalline solid (4-(chloromethyl)2-methylthiazole HCl).

    • Yield: Expect 80-90%.

    • Storage: Store as HCl salt. The free base is unstable and prone to polymerization.

Phase II: Chain Extension (The Linker)

Objective: Conversion to 1-(thiazol-4-yl)propan-2-one. Method: Acetoacetate Alkylation followed by Decarboxylation.

Protocol B: The "One-Pot" Extension
  • Activation:

    • In a separate flask, generate sodium ethoxide (NaOEt) by dissolving Na metal (1.2 equiv) in dry EtOH.

    • Add Ethyl Acetoacetate (1.2 equiv) at 0°C and stir for 30 min to form the enolate.

  • Coupling:

    • Add the Phase I product (4-(chloromethyl)thiazole HCl) portion-wise to the enolate solution.

    • Reflux for 6 hours.

  • Hydrolysis & Decarboxylation:

    • Add 10% aqueous NaOH (3 equiv) directly to the reaction mixture. Reflux for 2 hours.

    • Acidify with 6M HCl to pH 2 and heat at 60°C for 1 hour (facilitates decarboxylation of the

      
      -keto acid).
      
  • Isolation:

    • Neutralize to pH 7 with NaHCO3.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over MgSO4 and concentrate.

    • Result: Yellowish oil (1-(thiazol-4-yl)propan-2-one).

Phase III: Stereoselective Reduction (The Chiral Center)

Context: Drug development demands high enantiomeric excess (ee).[1] We present two routes: Route A (Chemical, for speed/lab scale) and Route B (Biocatalytic, for purity/scale).

Route A: Corey-Bakshi-Shibata (CBS) Reduction

Best for: Rapid generation of (R)- or (S)- enantiomers using commercially available catalysts.

  • Reagents:

    • (S)-Me-CBS catalyst (10 mol%)

    • Borane-THF complex (BH3·THF) (0.6 equiv)

    • Substrate: 1-(thiazol-4-yl)propan-2-one

  • Protocol:

    • Flame-dry all glassware under Argon.

    • Dissolve (S)-Me-CBS in dry THF at -20°C.

    • Add BH3[2][3][4]·THF solution.

    • Add the ketone (dissolved in THF) slowly over 1 hour via syringe pump. Slow addition is crucial to maintain high ee.

    • Quench with MeOH carefully.

    • Outcome: Typically yields the (S)-alcohol with >90% ee.[1]

Route B: Ketoreductase (KRED) Biocatalysis

Best for: >99% ee requirements and green chemistry compliance.

  • System Setup:

    • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent panels).

    • Cofactor: NADPH or NADH.

    • Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.

  • Protocol:

    • Buffer: 100 mM Potassium Phosphate (pH 7.0).

    • Mix: 200 mg Ketone + 5 mg KRED + 200 mg Glucose + 2 mg GDH + 1 mM NADP+.

    • Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

    • Extract with EtOAc.

    • Outcome: KREDs are highly specific. Select a variant (e.g., KRED-P1 series) to obtain >99% ee of the desired enantiomer.

Visualization of Workflows

Workflows cluster_chem Chemical Route (CBS) cluster_bio Biocatalytic Route (KRED) Ketone_C Ketone Substrate Trans_State Six-Membered Transition State Ketone_C->Trans_State CBS_Cat (S)-Me-CBS Catalyst + BH3-THF CBS_Cat->Trans_State Prod_Chem (S)-Alcohol (90-95% ee) Trans_State->Prod_Chem Ketone_B Ketone Substrate Enzyme KRED / NADP+ (Aq. Buffer pH 7) Ketone_B->Enzyme Prod_Bio Chiral Alcohol (>99% ee) Enzyme->Prod_Bio Recycle Cofactor Recycling (GDH/Glucose) Recycle->Enzyme Regenerates NADPH

Figure 2: Comparison of Chemical (CBS) vs. Biocatalytic (KRED) reduction pathways. Note the cofactor recycling loop in the biocatalytic route which drives equilibrium.

Analytical Validation (QC)

ParameterMethodAcceptance Criteria
Identity 1H NMR (300 MHz, CDCl3)Thiazole C2-H singlet at ~8.7 ppm. CH(OH) multiplet at ~4.1 ppm.
Purity HPLC (C18 Column)>98% Area Under Curve (AUC). Mobile Phase: H2O/MeCN (0.1% TFA).
Chirality Chiral HPLC>95% ee (Chemical) / >99% ee (Biocatalytic). Column: Chiralcel OD-H.
Residual Solvent GC-HeadspaceEthanol < 5000 ppm, THF < 720 ppm.

Troubleshooting Guide

  • Issue: Low Yield in Hantzsch Step.

    • Cause: Polymerization of the chloromethyl intermediate.

    • Solution: Do not isolate the free base. Keep it as the HCl salt until the exact moment of the next reaction. Ensure the thioamide is fresh.

  • Issue: Racemization during Workup.

    • Cause: Acid-catalyzed racemization of the secondary alcohol.

    • Solution: Avoid strong acids during the workup of Phase III. Keep pH between 5-8.

  • Issue: Incomplete Bioconversion.

    • Cause: Product inhibition or pH drift.

    • Solution: Add a pH stat (titrator) to maintain pH 7.0. Use a biphasic system (e.g., Buffer/MTBE) to sequester the product from the enzyme.

References

  • Hantzsch Thiazole Synthesis Mechanism & Scope. Organic Chemistry Portal. Available at: [Link][5]

  • Corey-Bakshi-Shibata (CBS) Reduction Protocol. Organic Chemistry Portal. Available at: [Link]

  • Biocatalytic Reduction of Ketones. National Institutes of Health (PMC). Stereoselective Reduction of Prochiral Ketones.[4][6][7] Available at: [Link]

  • Thiazoles in Drug Discovery. Molecules (MDPI). Thiazole: A Versatile Standalone Moiety. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to the Column Chromatography Purification of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the synthesis and purification of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol. The unique structure of this molecule, featuring a polar tertiary alcohol and a potentially sensitive bromothiazole ring, presents specific challenges during purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these challenges effectively, ensuring high purity and yield.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification process, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: My compound is not moving from the baseline on the TLC plate, even when using 50% ethyl acetate in hexanes.

Q: Why is my compound so strongly retained on the silica plate, and how can I get it to move to an appropriate Rf?

A: This is a classic sign of a highly polar compound interacting strongly with the polar silica gel stationary phase. The culprit is the tertiary alcohol (-OH) group, which is a strong hydrogen bond donor and acceptor. Your eluent, a mixture of hexanes and ethyl acetate, is likely not polar enough to effectively compete for the binding sites on the silica and displace your compound.

  • Causality: Silica gel is rich in surface silanol groups (Si-OH), which are acidic and polar. The lone pairs on the oxygen of your compound's alcohol group and the nitrogen and sulfur atoms of the thiazole ring form strong hydrogen bonds with these silanol groups, leading to high retention.

  • Solution: You must increase the polarity of your mobile phase.

    • Introduce a Stronger Displacing Solvent: Begin incorporating a more polar solvent like methanol (MeOH) or ethanol (EtOH) into your eluent system. Start with a small percentage and gradually increase it. A good starting point for testing would be a 95:5 mixture of ethyl acetate/methanol or dichloromethane/methanol.

    • Alternative Solvent Systems: Explore other solvent systems. Dichloromethane (DCM) is less polar than ethyl acetate but can offer different selectivity. A gradient of 0% to 10% methanol in DCM is often effective for polar compounds like alcohols.[1]

Issue 2: The spots on my TLC plate and the bands on my column are streaking or "tailing" significantly.

Q: What causes peak tailing, and how can I achieve sharp, well-defined spots and bands?

A: Peak tailing is typically caused by non-ideal interactions between your compound and the stationary phase.[2] For a molecule like 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol, this can arise from several factors:

  • Causality:

    • Strong Acid-Base Interactions: The basic nitrogen atom in the thiazole ring can interact very strongly with the acidic silanol groups on the silica surface. This strong, slow-to-dissociate interaction is a common cause of tailing for nitrogen-containing heterocycles.

    • Overloading: Applying too much sample to your TLC plate or loading too much crude material onto your column can saturate the stationary phase, leading to tailing.

    • Compound Degradation: Although less common, if the compound is unstable on silica, the degradation products can smear along the elution path.

  • Solution:

    • Deactivate the Silica Gel: The most effective solution for amine-containing compounds is to neutralize the acidic sites on the silica. Add a small amount of a volatile base, such as triethylamine (Et3N) or ammonia, to your eluent system (typically 0.1-1%).[1] This base will preferentially bind to the acidic silanol groups, allowing your compound to elute more symmetrically.

    • Reduce Sample Load: Ensure you are not overloading your column. A general rule of thumb is to load 1g of crude material per 25-100g of silica gel, depending on the separation difficulty.

    • Check for Stability: Perform a 2D TLC test (detailed in the protocols section) to determine if your compound is degrading on the silica plate.[2] If degradation is confirmed, you may need to switch to a less acidic stationary phase like neutral alumina.

Issue 3: I'm getting poor separation between my product and a close-running impurity.

Q: My product and an impurity have very similar Rf values. How can I improve the resolution?

A: Achieving good separation (resolution) is the primary goal of chromatography. When Rf values are too close (ΔRf < 0.1), you need to optimize the selectivity of your chromatographic system.

  • Causality: Selectivity is a measure of the difference in interaction between two compounds and the stationary/mobile phases. If two compounds have similar functional groups and polarities, they will interact similarly and be difficult to separate.

  • Solution:

    • Fine-Tune the Solvent System: Do not just increase polarity. Instead, change the composition of the eluent while maintaining a similar overall polarity. The "selectivity triangle" (solvents classified by their dipole moment, acidity, and basicity) is a key concept here. For example, if you are using an ethyl acetate/hexanes system, try switching to a dichloromethane/diethyl ether or a toluene/acetone system that gives your target an Rf of ~0.25. This change in solvent character can alter the specific interactions and improve separation.

    • Optimize Column Parameters: Ensure you are using a properly packed column with a flat, level top surface. A longer, narrower column will generally provide higher resolution than a shorter, wider one.

    • Sample Loading: Load your sample in the smallest possible volume of solvent and ensure it is applied as a narrow, concentrated band at the top of the column. Dry loading the sample onto a small amount of silica can significantly improve resolution.

Issue 4: My yield after the column is very low, and I suspect the compound is stuck on the silica.

Q: I ran the column, but a significant portion of my product never eluted. What happened and can I recover it?

A: This issue, known as irreversible adsorption, can occur with highly polar or reactive compounds.[2]

  • Causality: The interactions between your polar alcohol and basic thiazole with the acidic silica are so strong that the mobile phase cannot elute the compound. In some cases, the compound may have decomposed on the silica surface over the long exposure time of the column run.[3]

  • Solution:

    • Perform a "Column Purge": After you have finished collecting your desired fractions, flush the column with a very strong solvent, such as 10-20% methanol in dichloromethane or even pure methanol.[3] Collect this "purge" and analyze it by TLC. If your compound is present, it indicates strong but not irreversible binding. This can be a strategy to recover the remaining material, though it will likely be mixed with other strongly-bound impurities.

    • Use Deactivated Silica: As mentioned in Issue 2, using silica treated with triethylamine can prevent this problem from occurring in the first place by masking the strong binding sites.

    • Consider Reversed-Phase Chromatography: If your compound is simply too polar for normal-phase silica, reversed-phase chromatography (using a nonpolar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) is an excellent alternative.[4]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol? A1: Standard flash-grade silica gel (SiO2, 60 Å pore size, 230-400 mesh particle size) is the most common and cost-effective choice. However, due to the potential for strong interaction with the thiazole nitrogen and possible degradation, consider these alternatives if you encounter issues:

  • Neutral Alumina (Al2O3): Less acidic than silica and can be a good choice for acid-sensitive or basic compounds.

  • Deactivated Silica Gel: Pre-treating standard silica gel with a base (see protocols) is often sufficient to mitigate issues without needing to switch to a different bulk material.

Q2: How do I select the optimal mobile phase for my column? A2: The optimal mobile phase is always determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35.[1] An Rf in this range provides a good balance, ensuring the compound moves through the column at a reasonable rate while allowing sufficient interaction time with the silica for separation to occur. See the data table and protocol below for a systematic approach.

Q3: How can I visualize my compound in the collected fractions? A3: Since the compound contains a thiazole ring, it should be UV-active. Spot your fractions on a TLC plate containing a fluorescent indicator (e.g., F254) and view it under a UV lamp (254 nm). Your compound should appear as a dark spot. For a secondary, permanent stain, several options work well:

  • Potassium Permanganate (KMnO4) Stain: This is a general stain that reacts with the alcohol functional group, appearing as a yellow/brown spot on a purple background.

  • Sodium Nitrite / Hydrochloric Acid: This specific spray reagent can produce a light green color for thiazole derivatives upon heating, providing some level of selectivity.[5]

Q4: What are the most probable impurities I will encounter? A4: The impurities will depend on the synthetic route. A common synthesis involves the reaction of a lithiated or Grignard derivative of a bromothiazole with acetone. Potential impurities include:

  • Starting Materials: Unreacted 2-bromo-thiazole or 2,4-dibromothiazole. These are typically much less polar than your product.

  • Byproducts of Lithiation/Grignard Formation: Homocoupling products of the thiazole starting material.

  • Over-alkylation or Side-Reaction Products: Impurities formed from side reactions with the carbonyl group of acetone.

  • Degradation Products: If the compound is unstable, you may see new, often more polar, spots appear on TLC over time.

Data Presentation & Protocols

Table 1: Recommended TLC Solvent Systems for Method Development
Solvent System (v/v)Typical Rf of ProductPotential Impurities RfNotes
30% Ethyl Acetate / Hexanes~0.1Starting Material: ~0.8Good starting point. If Rf is too low, increase polarity.
50% Ethyl Acetate / Hexanes~0.25Starting Material: ~0.9Often a good system for the column itself.
100% Dichloromethane (DCM)~0.05Starting Material: ~0.6Use as a base for adding a more polar solvent.
2% Methanol / DCM~0.20VariesExcellent for breaking strong H-bonds and improving peak shape.
5% Methanol / DCM~0.40VariesUse if the compound is still retained with 2% MeOH.
50% Ethyl Acetate / Hexanes + 0.5% Et3N~0.30VariesRecommended if tailing is observed on TLC.
Experimental Protocols

Protocol 1: Step-by-Step TLC Analysis for Solvent System Selection

  • Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., ethyl acetate or DCM).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate (with F254 indicator). Make the spot as small as possible.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots under a UV lamp (254 nm) and circle them.

  • Staining (Optional): Dip the plate in a potassium permanganate staining solution and gently heat with a heat gun until spots appear.

  • Analysis: Calculate the Rf value (Rf = distance spot traveled / distance solvent traveled) for your product. Adjust the solvent system polarity until the Rf is in the target range of 0.2-0.35.

Protocol 2: Silica Gel Stability Test (2D TLC)

  • First Dimension: Spot your crude mixture in one corner of a square TLC plate, about 1.5 cm from each edge. Run the TLC in a chosen solvent system as described above.

  • Drying: After the first run, remove the plate and allow it to dry completely for at least 10-15 minutes. This allows for prolonged contact between the compound and the silica.

  • Second Dimension: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline. Run the TLC again using the exact same solvent system.

  • Analysis: After visualization, stable compounds will appear on a diagonal line from the origin. Any spots that appear off this diagonal represent products that have formed via degradation on the silica plate.[2][3]

Protocol 3: Column Chromatography Purification

  • Column Preparation:

    • Select an appropriate size glass column and ensure it is clean, dry, and vertically clamped. Add a small plug of cotton or glass wool at the bottom.

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 10% ethyl acetate in hexanes). The consistency should be like a milkshake.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it evenly. Add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of DCM or the eluent.

    • Carefully apply the solution to the top of the column.

    • Alternatively, for better resolution (dry loading): dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with your starting solvent system, collecting fractions.

    • If using a gradient, slowly and incrementally increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) based on your TLC analysis. Avoid sudden large jumps in polarity, which can cause channel cracking and poor separation.[2]

  • Fraction Analysis:

    • Monitor the fractions being collected by TLC. Spot every few fractions on a single TLC plate to track the elution of your product and impurities.

    • Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude Crude Product tlc TLC Method Development crude->tlc Select Solvent System (Rf 0.2-0.35) pack Pack Silica Column tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evap Evaporate Solvent combine->evap pure Pure Product evap->pure

Caption: Workflow for the purification of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol.

Troubleshooting_Tailing start Problem: Spot/Band Tailing Observed on TLC check_load Is the sample overloaded? start->check_load solution_load Reduce sample concentration and re-run TLC. check_load->solution_load Yes check_base Add 0.5% Triethylamine to eluent and re-run TLC. check_load->check_base No tailing_fixed Is tailing resolved? check_base->tailing_fixed solution_base Use eluent with base for the column. tailing_fixed->solution_base Yes check_stability Perform 2D TLC Stability Test tailing_fixed->check_stability No is_stable Is compound stable? check_stability->is_stable is_stable->solution_base Yes solution_alumina Compound is unstable on silica. Consider using neutral alumina. is_stable->solution_alumina No

Caption: Troubleshooting flowchart for peak tailing issues.

References

  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds. 1

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. 2

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • Benchchem. Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. 6

  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. 7

  • Axion Labs. HPLC problems with very polar molecules. 4

  • Shaikh, M. H., et al. (2019). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. 8

  • Ganapathi, K., & Kulkarni, K. D. (1953). Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37, 758-764.
  • Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. Chimica Techno Acta. 9

  • Benchchem. Characterization of impurities in 3-Bromo-2-(bromomethyl)propan-1-ol synthesis. 10

  • Nantomah, K., et al. (2021). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 26(10), 2933.
  • EPFL. TLC Visualization Reagents. 5

  • Reddit r/chemhelp. What compounds are unstable in a silica gel column (chromatography). 3

Sources

Recrystallization solvents for 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Case ID: #TZ-BR-OH-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

This guide addresses the purification of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol (CAS: Intermediate/Analogous structures referenced). This compound presents a unique purification challenge due to the competing polarities of the tertiary alcohol (H-bond donor/acceptor) and the brominated thiazole core (lipophilic/aromatic).

Users frequently encounter "oiling out" (liquid-liquid phase separation) rather than crystallization. This guide provides a self-validating solvent selection matrix and a troubleshooting workflow to ensure high-purity isolation suitable for downstream SAR (Structure-Activity Relationship) studies or coupling reactions.

Module 1: Solvent System Selection (The "What" & "Why")

Do not rely on a single "magic bullet" solvent. The purity profile of your crude material dictates the optimal system. Based on the structural properties of brominated thiazoles and tertiary alcohols, we recommend the following systems.

Primary Recommendation: Binary Solvent Systems

Why this works: The tertiary alcohol moiety creates strong intermolecular hydrogen bonding, often trapping impurities. A binary system allows you to fine-tune solubility (Solvent A) and precipitation (Solvent B) independently.

SystemRatio (v/v)ApplicationMechanism
Hexanes / Ethyl Acetate 10:1 to 5:1 Standard Purity EtOAc disrupts H-bonds; Hexanes force lattice formation. Best for removing non-polar byproducts.
Heptane / Toluene 8:1 High Purity Toluene interacts with the

-system of the thiazole, aiding crystal stacking. Heptane acts as a high-boiling anti-solvent.
DCM / Hexanes 1:5 Heat Sensitive Allows for lower temperature dissolution if the compound is thermally unstable (common with tertiary alcohols prone to elimination).
Secondary Recommendation: Single Solvent Systems

Use only if crude purity is >90%.

  • Cyclohexane: Often superior to hexanes for thiazoles due to slightly higher boiling point and better solubilization of the aromatic ring.

  • Ethanol (Absolute): Risk: High probability of oiling out. Benefit: Excellent for removing inorganic salts if the compound was made via Grignard addition.

Module 2: Self-Validating Experimental Protocol

Objective: Isolate crystalline solid with >98% purity.

Phase A: The Solubility Test (Micro-Scale)

Before committing the bulk batch, validate the solvent system.

  • Place 50 mg of crude solid in a vial.

  • Add Ethyl Acetate dropwise with heating (50°C) until dissolved.

  • Add Hexanes dropwise until persistent turbidity (cloudiness) appears.

  • Re-heat to clear the solution.

  • Allow to cool slowly to RT.

    • Success: Crystals form.[1]

    • Failure: Two distinct liquid layers form (Oiling Out). See Module 3.

Phase B: Bulk Recrystallization (The Standard Protocol)
  • Dissolution: Transfer crude material to an Erlenmeyer flask. Add the Polar Solvent (e.g., EtOAc) in minimum quantity to dissolve the solid at near-reflux.

    • Critical Step: If the solution is dark, treat with activated charcoal (1% w/w) and filter hot through Celite.

  • Anti-Solvent Addition: Remove from heat. While still hot, add the Non-Polar Solvent (e.g., Hexanes) slowly. Stop immediately when a faint cloudiness persists.

  • Nucleation: Add a single drop of the Polar Solvent to clear the cloudiness.

  • Crystallization: Wrap the flask in a towel (insulation) to ensure slow cooling to Room Temperature (RT).

  • Harvest: Cool to 0°C for 1 hour. Filter via vacuum.[1] Wash with cold Non-Polar Solvent.

Module 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Symptom: As the solution cools, droplets of oil form at the bottom instead of crystals. Cause: The compound's melting point is lower than the solvent's boiling point in the mixture, or the solution is too concentrated (supersaturation is too high).

Visual Troubleshooting Workflow:

Recrystallization_Troubleshooting Start Problem: Product Oils Out CheckTemp Is the oiling occurring at high temp? Start->CheckTemp Reheat Re-heat to reflux. Add more Polar Solvent (10-20%). CheckTemp->Reheat Yes CheckPurity Check Crude Purity (TLC/LCMS) CheckTemp->CheckPurity No (occurs upon cooling) SlowCool Cool extremely slowly (1°C/min). Reheat->SlowCool Trituration Perform Trituration first to remove oily impurities. CheckPurity->Trituration Low Purity (<80%) Seed Add Seed Crystal at Cloud Point. CheckPurity->Seed High Purity (>90%) Trituration->Reheat Solid obtained Seed->SlowCool

Caption: Logic flow for addressing liquid-liquid phase separation (oiling out) during thiazole purification.

FAQ: Common User Questions

Q: My product smells like almonds/sulfur. Is this normal? A: No. A sulfur smell indicates residual sulfur reagents or decomposition of the thiazole ring. An almond smell suggests benzaldehyde derivatives (if used in synthesis).

  • Action: Perform an acid/base wash (0.5M HCl wash, extract organics, neutralize) before recrystallization to remove basic impurities.

Q: Can I use water as an anti-solvent with Ethanol? A: Proceed with caution. While cost-effective, water/alcohol mixtures often exacerbate oiling out for lipophilic-brominated compounds [1]. If you must use water, ensure the alcohol ratio is high (>80%) and cool very slowly.

Q: The crystals are yellow, but the literature says "white solid." A: Thiazoles often trap trace iodine or oxidized sulfur byproducts, causing yellowing.

  • Action: Recrystallize from Heptane/Toluene . Toluene is excellent at keeping aromatic impurities in solution while the brominated product crystallizes out.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard reference for general purification of heteroaromatic alcohols).

  • Synthesis of Highly Congested Tertiary Alcohols via the [3,3] Radical Deconstruction of Breslow Intermediates. PMC (NIH). (Discusses purification strategies for thiazole-substituted tertiary alcohols).

  • 2-Bromo-4-phenyl-1,3-thiazole. PMC (NIH). (Provides crystallographic data and solvent precedents [Heptane] for 2-bromo-4-substituted thiazoles).

  • Common Solvents for Crystallization. University of Pittsburgh. (General solvent polarity and selection guide).

Sources

Technical Support Center: Optimizing the Lithiation of 2,4-Dibromothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 2,4-dibromothiazole. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the complexities of this versatile synthetic transformation. This guide is structured to address common challenges in a direct, problem-solving format, empowering you to optimize your reactions for the successful insertion of alcohol functionalities.

Core Concepts: Understanding the Reaction Landscape

Before troubleshooting, it is crucial to grasp the fundamental principles governing the lithiation of 2,4-dibromothiazole. The regiochemical outcome of this reaction is not arbitrary; it is a finely balanced interplay of electronics, sterics, and reaction kinetics.

The thiazole ring has distinct electronic properties: the C2 position is the most electron-deficient and susceptible to nucleophilic attack or metalation, while the C5-H bond is the most acidic proton.[1][2][3] This dichotomy is the key to controlling where the lithium installs.

  • Lithium-Halogen Exchange (at C2): This is the primary pathway when using alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). This reaction proceeds via an "ate-complex" intermediate and is kinetically favored at the more electron-deficient C2 position.[4][5][6] The rate of exchange is significantly faster for bromine than for chlorine and is typically very rapid even at temperatures of -78 °C or lower.[5][7]

  • Deprotonation (at C5): This pathway is favored when using a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA). LDA is sterically hindered and less prone to engaging in the exchange mechanism, instead abstracting the most acidic proton at C5.[8][9][10]

This choice of base is the primary tool for directing the functionalization to either the C2 or C5 position.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the lithiation and quenching of 2,4-dibromothiazole.

Q1: My reaction yield is consistently low or zero. What is the most likely cause?

Low yield is the most common complaint and almost always traces back to two culprits: inactive organolithium reagent or the presence of moisture/air.[11] Organolithium reagents are highly pyrophoric and reactive, readily quenched by water, oxygen, and even atmospheric nitrogen over long periods. Always titrate your butyllithium before use and ensure your entire apparatus is rigorously dried and maintained under a positive pressure of an inert gas like argon.

Q2: I'm getting a mixture of 2- and 5-substituted products. How do I improve regioselectivity?

This indicates a lack of control over the lithiation mechanism. If your target is the 2-substituted alcohol, you must favor the lithium-halogen exchange. This is best achieved by using n-BuLi or t-BuLi at a very low temperature (≤ -78 °C). If you are observing 5-substituted byproducts, it may be that your temperature is too high, or that your substrate has impurities that are facilitating deprotonation. Conversely, to target the 5-position, you must use a base like LDA.[8][9][10]

Q3: My starting material is consumed, but I'm not forming the desired alcohol. Instead, I isolate primarily 4-bromothiazole (debrominated starting material). What's happening?

This is a classic sign that your lithiation is successful, but the subsequent electrophilic trap is failing. The 2-lithio-4-bromothiazole intermediate is being quenched by an adventitious proton source before it can react with your aldehyde or ketone.[12] The proton source could be trace water in your electrophile solution, the solvent, or from an acidic proton on the electrophile itself if it's not a simple aldehyde/ketone. A D₂O quench experiment can confirm this: if you see deuterium incorporation at the C2 position, your lithiation is working perfectly.

Q4: Is n-BuLi or t-BuLi better for the C2-lithium-halogen exchange?

Both can be effective. t-BuLi is a stronger base and can be more reactive, sometimes leading to faster and more complete exchange at very low temperatures.[13][14][15] However, it is also more sterically hindered and significantly more pyrophoric.[13] n-BuLi is often sufficient, more commonly used, and slightly safer to handle.[16] The choice often comes down to substrate specifics and laboratory preference. For difficult exchanges, t-BuLi may offer an advantage.

In-Depth Troubleshooting Guides

Problem 1: Low Conversion & Incomplete Consumption of Starting Material

Your reaction stalls, leaving significant unreacted 2,4-dibromothiazole.

Logical Troubleshooting Workflow

G start Low Conversion Observed q1 Is your n-BuLi solution accurately titrated? start->q1 titrate Action: Titrate n-BuLi immediately before use. (e.g., with diphenylacetic acid) q1->titrate no1 q2 Are glassware and solvents rigorously dry? q1->q2 yes1 titrate->q2 no1 No yes1 Yes dry Action: Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvent. q2->dry no2 q3 Is the reaction temperature maintained at ≤ -78°C? q2->q3 yes2 dry->q3 no2 No yes2 Yes temp Action: Use a cryo-cool or a well-insulated dry ice/acetone bath. Ensure thermometer is accurate. q3->temp no3 end Issue likely resolved. If problem persists, consider substrate purity. q3->end yes3 temp->end no3 No yes3 Yes

Caption: Troubleshooting workflow for low reaction conversion.

Potential Causes & Solutions

  • Degraded Alkyllithium Reagent:

    • Causality: n-BuLi solutions degrade over time, especially with repeated exposure to the atmosphere at the bottle's neck. The actual molarity can be significantly lower than stated on the label.

    • Solution: Implement a strict policy of titrating the reagent before each use or at least weekly. A new, sealed bottle should be used if the current one is old or has been handled improperly.

  • Contamination with Water:

    • Causality: Organolithiums are powerful bases and will react instantly with any available proton, especially water. One equivalent of water will destroy one equivalent of your reagent.

    • Solution: Flame-dry all glassware under high vacuum immediately before use. Solvents like THF or diethyl ether must be anhydrous, preferably distilled from a drying agent like sodium/benzophenone ketyl under an inert atmosphere.[11]

  • Incorrect Reaction Temperature:

    • Causality: The 2-lithio-4-bromothiazole intermediate is thermally unstable. If the temperature rises significantly above -78 °C, it can decompose or participate in side reactions.

    • Solution: Maintain a consistent low temperature using a reliable cooling bath (e.g., dry ice/acetone). Ensure the reaction flask is well-immersed and insulated.

Problem 2: Poor Regioselectivity

You obtain a mixture of 2-hydroxy and 5-hydroxy substituted thiazoles.

Decision Tree for Regioselectivity

G start Desired Product? c2_alc 2-Alcohol-4-bromothiazole start->c2_alc c5_alc 5-Alcohol-2-bromothiazole start->c5_alc pathway1 Mechanism: Lithium-Halogen Exchange c2_alc->pathway1 pathway2 Mechanism: Deprotonation c5_alc->pathway2 reagent1 Reagent: n-BuLi or t-BuLi pathway1->reagent1 reagent2 Reagent: LDA pathway2->reagent2 conditions1 Conditions: Anhydrous THF or Et2O T ≤ -78°C reagent1->conditions1 conditions2 Conditions: Anhydrous THF T = -70°C to -60°C reagent2->conditions2

Caption: Selecting the correct reagents for C2 vs. C5 functionalization.

Controlling Factors

ParameterTo Favor C2-SubstitutionTo Favor C5-SubstitutionRationale
Lithiating Agent n-BuLi or t-BuLiLDA (Lithium Diisopropylamide)n-BuLi favors the kinetically rapid Li-Br exchange at the electron-poor C2 position.[8][17][18] LDA is a bulky, non-nucleophilic base that selectively abstracts the most acidic proton at C5.[8][9][10]
Temperature ≤ -78 °C-70 °C to -60 °CLower temperatures are critical to prevent side reactions and potential "Halogen Dance" rearrangements where the bromine atom migrates.[8][19]
Solvent Anhydrous THF or Diethyl EtherAnhydrous THFTHF is the standard solvent for both reactions, as it helps to solvate the lithium cation and can accelerate metalation.[16]

Key Experimental Protocols

Protocol 1: General Procedure for C2-Lithiation and Trapping with Benzaldehyde

This protocol is a self-validating system. A successful reaction will result in the formation of (4-bromothiazol-2-yl)(phenyl)methanol, easily characterizable by NMR and MS.

Reaction Mechanism Overview

G cluster_step1 Step 1: Lithium-Halogen Exchange cluster_step2 Step 2: Electrophilic Trap cluster_step3 Step 3: Aqueous Workup A 2,4-Dibromothiazole C 2-Lithio-4-bromothiazole Intermediate A->C + n-BuLi THF, -78°C B n-BuLi E Lithium Alkoxide Adduct C->E + PhCHO D Benzaldehyde F Final Product: (4-bromothiazol-2-yl) (phenyl)methanol E->F + H₂O (quench)

Caption: Reaction pathway for C2-functionalization.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Inert Atmosphere: Place the flask under a positive pressure of argon.

  • Reagent Addition: Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF and add it to the flask via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-BuLi (1.05 eq, freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the organolithium species.

  • Electrophile Addition: Slowly add a solution of benzaldehyde (1.1 eq) in anhydrous THF dropwise, again maintaining the temperature at -78 °C.

  • Warming: After the addition is complete, allow the reaction to stir at -78 °C for another hour before slowly warming to room temperature over 2-3 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate or dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Demchenko, A. M., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Current Chemistry Letters, 7(4), 135-142. [Link]

  • Demchenko, A. M., et al. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. ResearchGate. [Link]

  • Reddit User Discussion. (2022). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? r/chemhelp. [Link]

  • Bach, T., & Heuser, S. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(19), 6309–6315. [Link]

  • Reddit User Discussion. (2014). Why is tBuLi more reactive than nBuLi? r/chemhelp. [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved February 13, 2026, from [Link]

  • Reddit User Discussion. (2019). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? r/OrganicChemistry. [Link]

  • Guo, Z. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. [Link]

  • Christiansen, M. (2012). Chapter 18 – Reactions of Aldehydes & Ketones: Part 2 of 3. YouTube. [Link]

  • Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]

  • Organic Chemistry Portal. (n.d.). Lithium Halogen Exchange. [Link]. [Link]

  • Bach, T., & Heuser, S. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

  • Athmani, S., et al. (1992). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1, (2), 215-219. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). tert-Butyllithium. Retrieved February 13, 2026, from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved February 13, 2026, from [Link]

  • Sharma, P., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 15(1), 1-20. [Link]

  • Leah4sci. (2018). Halogen to Lithium exchange reaction + Transmetallation. YouTube. [Link]

  • CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Reddit User Discussion. (2018). I keep getting debrominated starting material and low conversion after lithiation. r/OrganicChemistry. [Link]

  • Reddit User Discussion. (2023). Lithiations Not Working. r/Chempros. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved February 13, 2026, from [Link]

  • The Organic Chemistry Tutor. (2019). Synthesis of Thiazoles. YouTube. [Link]

  • Steiner, A., et al. (2026). Electrophilic lithium carbazolide as an efficient trap for organolithium species: complexes containing monomeric n-BuLi, t-BuLi and Me3SiCH2Li units. PubMed. [Link]

  • Smith, S. A., et al. (2021). α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. Angewandte Chemie International Edition, 60(33), 18073-18079. [Link]

  • Micetich, R. G., & Chin, C. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2013. [Link]

  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. ResearchGate. [Link]

  • Insights in Advanced Organic Chemistry. (2024). Mechanism of the Lithiation. YouTube. [Link]

  • Clayden, J., et al. (2013). α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines. The Journal of Organic Chemistry, 78(3), 1098-1106. [Link]

  • Leonori, D. (2017). Standard Lithiation–Borylation: A user's guide. University of Manchester. [Link]

  • Taylor, R. J. K., et al. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Beilstein Journal of Organic Chemistry, 10, 221-227. [Link]

  • Bach, T., & Heuser, S. (2001). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. PubMed. [Link]

  • Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. masterorganicchemistry.com. [Link]

  • Reddit User Discussion. (2019). Question about Electrophilic Halogenation from lithiates? r/OrganicChemistry. [Link]

  • Yorimitsu, H., et al. (2022). Regioselective anti-Silyllithiation of Propargylic Alcohols. ChemRxiv. [Link]

  • Organic Chemistry Portal. (2024). Regioselective Anti-Silyllithiation of Propargylic Alcohols. organic-chemistry.org. [Link]

Sources

Validation & Comparative

A Comparative Guide to Elemental Analysis Standards for Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals working with brominated thiazoles, accurate and precise elemental analysis is not merely a quality control step; it is a cornerstone of reliable research and development. The exact bromine content can significantly influence a molecule's pharmacological activity, reactivity, and safety profile. This guide provides an in-depth comparison of established and modern analytical techniques for the elemental analysis of bromine in these heterocyclic compounds. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your results.

The Criticality of Bromine Quantification in Thiazole Chemistry

Thiazole rings are a common scaffold in pharmaceuticals due to their diverse biological activities. The introduction of a bromine atom can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. Therefore, verifying the precise stoichiometry of bromine is paramount. An inaccurate elemental composition can lead to erroneous structure-activity relationship (SAR) studies, flawed dosage calculations, and potential safety risks. This guide will navigate the analytical landscape to help you select the most appropriate method for your specific needs, from routine screening to rigorous GMP-compliant analysis.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for bromine quantification in thiazoles depends on several factors, including the required sensitivity, sample throughput, matrix complexity, and available instrumentation. Here, we compare the most prevalent methods, highlighting their strengths and weaknesses.

Analytical Technique Comparison
TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Combustion Analysis (Oxygen Flask/Bomb) Sample is combusted in an oxygen-rich environment, converting organic bromine to bromide, which is then titrated.High-concentration bromine determination, quality control of pure substances.Cost-effective, simple instrumentation, high accuracy for macro-level analysis.Labor-intensive, not suitable for trace analysis, potential for incomplete combustion with complex matrices.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) The sample is introduced into an argon plasma, which ionizes the bromine atoms. The ions are then separated by their mass-to-charge ratio and detected.Trace-level quantification, impurity analysis, analysis in complex biological matrices.Excellent sensitivity (ppb to ppt levels), high throughput with an autosampler, isotopic analysis capability.High initial instrument cost, potential for polyatomic interferences, requires sample digestion which can be complex.[1][2][3]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Similar to ICP-MS, but detects the characteristic light emitted by excited bromine atoms in the plasma.Analysis of bromine at moderate concentrations (ppm levels).Lower instrument cost than ICP-MS, robust and less susceptible to matrix effects.Lower sensitivity than ICP-MS, not suitable for trace analysis.[4]
X-Ray Fluorescence (XRF) The sample is irradiated with X-rays, causing the ejection of inner-shell electrons. The resulting fluorescence is characteristic of the elements present.Rapid, non-destructive screening of solid and liquid samples, quality control.Minimal sample preparation, fast analysis times, non-destructive.Lower sensitivity compared to ICP techniques, matrix effects can be significant, requires careful calibration.[5][6][7][8]
Ion Chromatography (IC) After combustion or extraction, the resulting bromide is separated from other ions on a chromatographic column and detected by conductivity.Quantification of bromide and other halides in aqueous samples, analysis of combustion products.High selectivity for ionic species, can determine multiple halides simultaneously.Requires sample preparation to convert organic bromine to bromide, not a direct method for organic compounds.[9][10][11]

Selecting the Right Standard: A Decision-Making Workflow

The selection of an appropriate analytical standard is a critical decision. The following workflow provides a logical approach to choosing the best method based on your specific research or development phase.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol. As a specialized heterocyclic compound likely utilized in targeted research and drug development, its handling and disposal require a meticulous approach grounded in chemical safety principles. This guide is designed for researchers, scientists, and laboratory professionals, offering actionable protocols and explaining the rationale behind them to ensure both personal safety and environmental compliance.

Hazard Assessment: A Proactive Approach to Safety

Understanding the intrinsic hazards of a compound is the foundation of its safe management. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we must infer its hazard profile from its structural components: a brominated thiazole ring and a propan-2-ol moiety.

  • Brominated Thiazole Core : The presence of a bromine atom classifies this compound as a halogenated organic substance .[1] Halogenated compounds are often toxic and can persist in the environment; their incineration requires specialized facilities to neutralize acidic byproducts like hydrogen bromide (HBr).[2] The thiazole ring, a common scaffold in biologically active molecules, can exhibit its own toxicological profile, with some derivatives known to cause skin, eye, and respiratory irritation.[3][4] Studies on certain thiazole derivatives have also indicated potential for liver toxicity at high doses.[5]

  • Propan-2-ol (Isopropanol) Moiety : This tertiary alcohol group suggests the compound is likely a combustible solid or liquid.[6][7] Isopropanol itself is a known irritant to the eyes and may cause drowsiness or dizziness.[6][7][8]

  • Combustion Byproducts : When heated to decomposition or incinerated, this compound may release highly toxic and corrosive fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide.

Table 1: Synthesized Hazard Profile
Hazard ClassificationContributing MoietyRationale & Required Precautions
Halogenated Organic Waste 2-Bromo-thiazoleMust be segregated into a dedicated halogenated waste stream for proper disposal, typically via high-temperature incineration with acid gas scrubbing.[1][2]
Irritant Thiazole & Propan-2-olAssumed to cause serious eye and skin irritation.[4] Avoid all direct contact and inhalation of dust or vapors.[9]
Potential Toxicity Thiazole & BromineSome thiazole derivatives have shown organ toxicity.[5] Brominated compounds can be harmful if swallowed or inhaled.[10] Handle with appropriate engineering controls (fume hood).
Combustible Propan-2-olThe presence of the alcohol group suggests flammability.[4][6][7] Keep away from heat, sparks, and open flames.[6][7]
Environmental Hazard Brominated OrganicHalogenated organic compounds can be toxic to aquatic life with long-lasting effects.[10] Prevent release into the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the synthesized hazard profile, a stringent PPE protocol is mandatory when handling 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol in any capacity, including during disposal procedures.

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact and potential irritation.[1] Always inspect gloves before use and use proper removal technique.[7]
Eye Protection Chemical Splash GogglesProtects against splashes of liquids or airborne particles. Must be worn at all times.
Body Protection Fully-Buttoned Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection Work Within a Fume HoodAll handling of the compound, including weighing and preparing for disposal, must be done within a certified chemical fume hood to prevent inhalation of vapors or dust.[1]

Spill Management Protocol

Accidents can happen. A clear, pre-defined spill response plan is crucial for minimizing exposure and environmental contamination.

For Small Spills (manageable within 10-15 minutes):
  • Alert Personnel : Immediately notify others in the vicinity.

  • Ensure Proper PPE : Don the full required PPE before approaching the spill.

  • Containment : Cover the spill with an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[9][11] Do not use combustible materials like paper towels.

  • Collection : Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container.[11][12]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.

For Large Spills:
  • EVACUATE : Immediately evacuate the area.

  • ALERT : Notify lab personnel and activate any local alarms.

  • SECURE : Close the doors to the affected area to contain vapors.

  • CALL FOR HELP : Contact your institution's emergency response team or EH&S office immediately.[11][12] Do not attempt to clean up a large spill yourself.

Step-by-Step Disposal Protocol

The disposal of 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol must be treated as the disposal of a regulated hazardous waste.[13] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[14]

Step 1: Waste Characterization

Classify all waste containing this compound (pure substance, solutions, contaminated materials) as Halogenated Organic Hazardous Waste . This classification is critical as it dictates the final disposal pathway.[1]

Step 2: Container Selection
  • Use only compatible, sealable, and airtight waste containers.[11] A glass bottle with a screw cap or a chemically-resistant high-density polyethylene (HDPE) container is recommended.

  • Ensure the container is in good condition, free of cracks or leaks.[14]

Step 3: Waste Segregation

Proper segregation is a cornerstone of laboratory safety and compliant waste management.

  • Primary Rule : Keep halogenated waste separate from non-halogenated organic waste. This is because co-mingling can complicate the disposal process and increase costs.

  • Incompatibilities : Store this waste away from strong oxidizing agents, strong bases, and powdered metals.[11][15]

Step 4: Labeling

Proper labeling is a legal requirement and essential for safety.[14][15]

  • As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.[11][14]

  • The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol "

    • An accurate list of all constituents and their approximate concentrations.

    • The associated hazards (e.g., "Combustible," "Irritant," "Toxic").

Step 5: Accumulation in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated SAA within your laboratory.[14]

  • The SAA must be at or near the point of generation.

  • The container must be kept closed at all times except when adding waste.[14]

  • Secondary containment (e.g., a plastic tub) is required to contain any potential leaks.[15]

Step 6: Final Disposal
  • Once the container is full or is no longer being used, arrange for its collection by your institution's licensed hazardous waste management provider.[2][16]

  • Complete a chemical collection request form as required by your institution.[11]

  • Never attempt to transport hazardous waste across public roads yourself.[15]

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the decision-making processes for disposal and spill response.

DisposalWorkflow start Waste Generation (Pure compound, solutions, contaminated materials) char Step 1: Characterize Waste 'Halogenated Organic Hazardous Waste' start->char container Step 2: Select Container (Compatible, Sealable, Good Condition) char->container segregate Step 3: Segregate Waste (Keep from non-halogenated & incompatibles) container->segregate label Step 4: Label Container ('Hazardous Waste', Full Name, Hazards) segregate->label store Step 5: Store in SAA (Closed, in Secondary Containment) label->store end Step 6: Arrange Pickup (Contact EH&S / Licensed Disposal Service) store->end

Caption: Disposal Decision Workflow for 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol.

SpillResponse cluster_small cluster_large spill Spill Occurs decision Is the spill large or unmanageable? spill->decision decision->small_spill No decision->large_spill Yes alert_small Alert others in the area small_spill->alert_small ppe_small Don full PPE alert_small->ppe_small contain_small Contain with inert absorbent ppe_small->contain_small collect_small Collect material into waste container contain_small->collect_small decon_small Decontaminate area collect_small->decon_small report_small Report to EH&S decon_small->report_small evacuate EVACUATE the area large_spill->evacuate alert_large Alert others, activate alarms evacuate->alert_large secure Secure the area (close doors) alert_large->secure call CALL for emergency response (EH&S) secure->call

Caption: Logical Flow for Responding to a Spill Incident.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management. YouTube. [Link]

  • Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. [Link]

  • InsideEPA.com. (2004, May 26). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. [Link]

  • University of St Andrews. Brominated organic waste label. [Link]

  • Chemos GmbH & Co.KG. (2024, February 22). Safety Data Sheet: Propan-2-ol. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022, August 30). PMC. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Propanol. [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021, April 26). the Gohlke Group. [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015, May 1). Journal of Archives in Military Medicine. [Link]

  • UCLA. (2009, October 21). Hazardous Waste Management Safety Video. YouTube. [Link]

  • Washington State University. Standard Operating Procedures for 2-Propanol. [Link]

  • PubChem. 2-Bromo-4-(propan-2-yl)-1,3-thiazole. [Link]

  • ResearchGate. (2025, August 7). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.